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molecular formula C11H8O4 B1682677 3,5-Dihydroxy-2-naphthoic acid CAS No. 89-35-0

3,5-Dihydroxy-2-naphthoic acid

Cat. No. B1682677
M. Wt: 204.18 g/mol
InChI Key: YELLAPKUWRTITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576766B1

Procedure details

To a solution of 3,5-dihydroxy-2-naphthoic acid (5.05 g) in MeOH (100 mL) was added TsOH (93 mg). Tho reaction mixture was stirred at reflux for 18 hours and then CH(OMe)3 (1 mL) was added. The reaction mixture was stirred at reflux for an additional 5 hours, at which point H2SO4 (10 drops) was added. After an additional 18 h, the reaction mixture was cooled to rt, poured into saturated aqueous NaHCO3 and extracted with EtOAc. The extract was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellow-white solid (5.19 g, 96%).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:13]([OH:15])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([OH:12])[CH:8]=[CH:7][CH:6]=2.[CH3:16]C1C=CC(S(O)(=O)=O)=CC=1.C(OC)(OC)OC.C([O-])(O)=O.[Na+]>CO.OS(O)(=O)=O>[OH:1][C:2]1[C:3]([C:13]([O:15][CH3:16])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([OH:12])[CH:8]=[CH:7][CH:6]=2 |f:3.4|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC(=C2C1)O)C(=O)O
Name
Quantity
93 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tho reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC(=C2C1)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 4404.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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